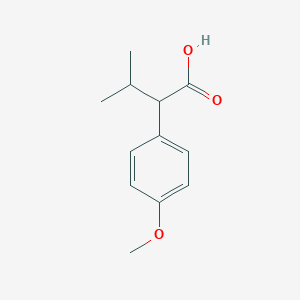
2-(4-甲氧基苯基)-3-甲基丁酸
描述
“2-(4-Methoxyphenyl)-3-methylbutanoic acid” is a compound that likely contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a methyl group (-CH3). The “2-(4-Methoxyphenyl)” part suggests a methoxy group attached to a phenyl ring at the 4th position, and this whole group is attached at the 2nd position of the butanoic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-3-methylbutanoic acid” would likely show a carboxylic acid group attached to a butane chain, with a methoxy-substituted phenyl ring attached at the 2nd carbon of the butane chain .Chemical Reactions Analysis
As a carboxylic acid, “2-(4-Methoxyphenyl)-3-methylbutanoic acid” could undergo typical acid-base reactions, esterification, and decarboxylation . The presence of the phenyl ring may also allow for electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-3-methylbutanoic acid” would depend on its molecular structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds .科学研究应用
生物活性化合物的合成:这种化合物已被用作合成药理学重要分子的关键中间体。例如,它在合成Adda的全合成中发挥了关键作用,Adda是蓝藻肝毒素中独特的氨基酸(Namikoshi et al., 1989)。此外,它还被用于合成Aliskiren,一种用于治疗高血压的肾素抑制剂(Andrushko et al., 2008)。
天然产物的分离和分析:研究已经确定2-(4-甲氧基苯基)-3-甲基丁酸是各种天然产物中的成分。例如,这种化合物被确定为印度紫苑整株草药中的一个组分,印度紫苑是一种具有多种已知药用性质的植物(Lin et al., 2007)。
结构分析和晶体学:该化合物已被研究其结构特性,包括在X射线晶体学领域的应用。这包括对bestatin中相关氨基酸的晶体结构的研究,bestatin是氨肽酶B和亮氨肽酶的抑制剂(Nakamura et al., 1976)。
化学反应性和合成方法学:研究还集中在2-(4-甲氧基苯基)-3-甲基丁酸衍生物的反应性和合成上。这包括对Lewis酸催化反应和酮和内酯的形成的研究,有助于理解化学反应性和合成途径(Tanaka et al., 1988)。
在代谢研究和生物化学中的作用:该化合物已被牵涉到各种代谢研究中,包括对热喜好硫依赖性厌氧古菌中有机酸的研究,突显了它在生物化学和微生物学中的相关性(Rimbault et al., 1993)。
用于药物代理合成途径的开发:它已被用于开发药物代理的合成途径,例如合成一种有效的PPARpan激动剂(Guo et al., 2006)。
安全和危害
未来方向
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOZXBIUKEPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965942 | |
| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylbutanoic acid | |
CAS RN |
51632-31-6 | |
| Record name | 4-Methoxy-α-(1-methylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51632-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)
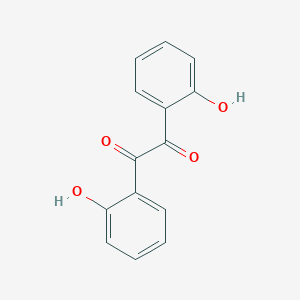
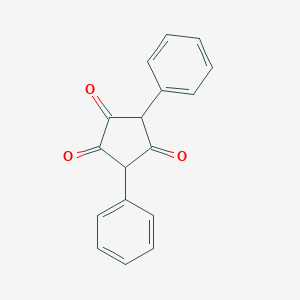
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
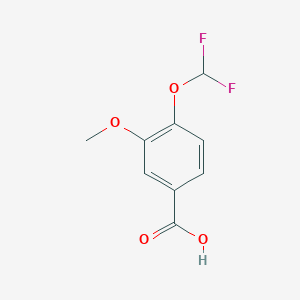
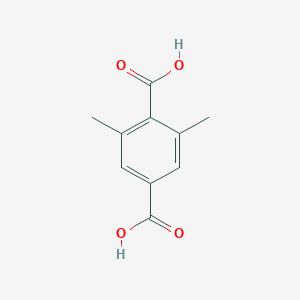
![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
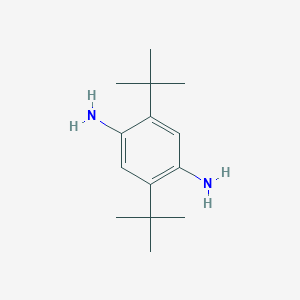
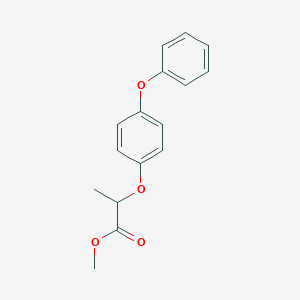
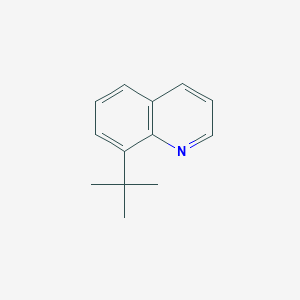
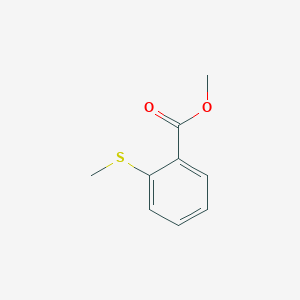
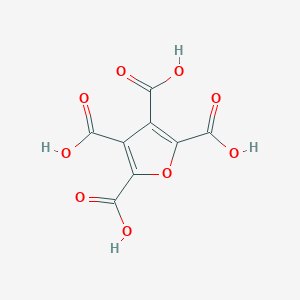
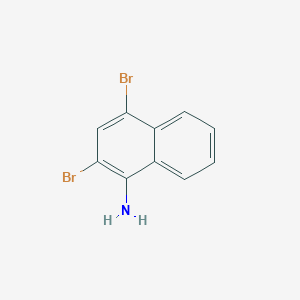
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)